Cas no 2106525-73-7 ((2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one)

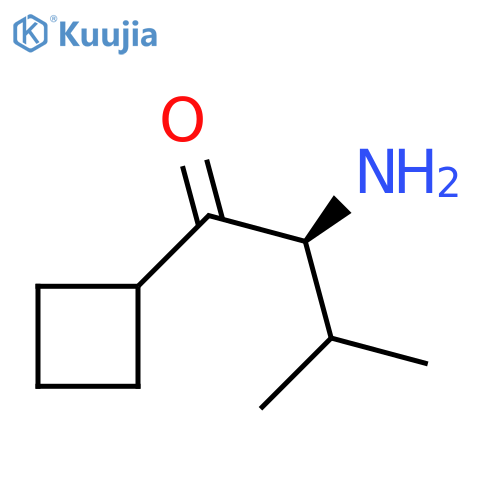

2106525-73-7 structure

商品名:(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 化学的及び物理的性質

名前と識別子

-

- 2106525-73-7

- EN300-798535

- (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one

-

- インチ: 1S/C9H17NO/c1-6(2)8(10)9(11)7-4-3-5-7/h6-8H,3-5,10H2,1-2H3/t8-/m0/s1

- InChIKey: XSPKRSWKSQPGCW-QMMMGPOBSA-N

- ほほえんだ: O=C([C@H](C(C)C)N)C1CCC1

計算された属性

- せいみつぶんしりょう: 155.131014166g/mol

- どういたいしつりょう: 155.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 43.1Ų

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798535-10.0g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 10.0g |

$3929.0 | 2025-03-21 | |

| Enamine | EN300-798535-0.05g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 0.05g |

$768.0 | 2025-03-21 | |

| Enamine | EN300-798535-0.1g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 0.1g |

$804.0 | 2025-03-21 | |

| Enamine | EN300-798535-5.0g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-21 | |

| Enamine | EN300-798535-1.0g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 1.0g |

$914.0 | 2025-03-21 | |

| Enamine | EN300-798535-2.5g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 2.5g |

$1791.0 | 2025-03-21 | |

| Enamine | EN300-798535-0.5g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 0.5g |

$877.0 | 2025-03-21 | |

| Enamine | EN300-798535-0.25g |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one |

2106525-73-7 | 95.0% | 0.25g |

$840.0 | 2025-03-21 |

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

2106525-73-7 ((2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量